(R)-Glycidyl Trityl Ether

Description

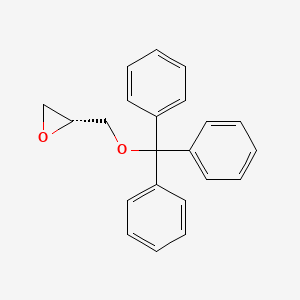

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370312 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65291-30-7 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Glycidyl Trityl Ether: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

(R)-Glycidyl trityl ether is a valuable chiral building block in organic synthesis, prized for its role as a versatile intermediate in the development of enantiomerically pure pharmaceuticals.[1] Its structure, featuring a reactive epoxide ring and a bulky, protective trityl group, allows for stereospecific modifications, making it a key component in the synthesis of complex molecules with specific biological activities. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in drug development.

Core Structure and Properties

This compound, systematically named (2R)-2-(trityloxymethyl)oxirane, possesses a well-defined three-dimensional structure that is crucial for its utility in asymmetric synthesis.[2] The trityl (triphenylmethyl) group serves as a sterically demanding protecting group for the primary alcohol of glycidol, preventing its participation in reactions while the epoxide ring undergoes nucleophilic attack. This protection can be selectively removed under acidic conditions.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₀O₂ | [3] |

| Molecular Weight | 316.39 g/mol | [3] |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | 99-102 °C | |

| Boiling Point | 438.8 °C at 760 mmHg | |

| Density | 1.146 g/cm³ | [3] |

| Solubility | Almost transparent in hot methanol. Soluble in DMF (10 mg/ml) and DMSO (1 mg/ml). | [2][3] |

| CAS Number | 65291-30-7 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of (R)-glycidol with trityl chloride in the presence of a base. The bulky trityl group selectively protects the primary hydroxyl group.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-Glycidol

-

Trityl chloride (TrCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-glycidol (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Analytical Characterization

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H or similar cellulose-based column)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

-

Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

If available, prepare a solution of the racemic mixture to identify the retention times of both enantiomers.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

-

Inject the sample onto the column and record the chromatogram.

-

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high reactivity of its epoxide ring towards a variety of nucleophiles. This ring-opening reaction proceeds with high regioselectivity, typically at the less sterically hindered carbon, and with inversion of stereochemistry, allowing for the creation of new stereocenters in a controlled manner.

Nucleophilic Ring-Opening Reactions

A common and important reaction is the ring-opening of the epoxide with amines, which leads to the formation of chiral amino alcohols. These are key structural motifs in many pharmaceuticals, including beta-blockers and antiviral agents.[3]

Experimental Protocol: Ring-Opening with an Amine

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Ethanol (or other suitable solvent)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the amine nucleophile (e.g., aniline, 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the desired amino alcohol product.

Applications in Pharmaceutical Synthesis

This compound is a precursor in the synthesis of a variety of biologically active molecules. Its ability to introduce a chiral C3 synthon makes it invaluable in the construction of complex drug candidates.

-

Antiviral Agents: It is used in the synthesis of nucleotide analogs with activity against viruses like Herpes Simplex Virus 1 and 2.[3]

-

Antimalarial Compounds: It serves as a starting material for the synthesis of compounds with antimalarial properties.[2]

-

Glycerophospholipids: It is a key intermediate in the asymmetric synthesis of glycerophospholipids, which are important components of cell membranes.[2]

-

Beta-Blockers: The chiral amino alcohol products derived from its ring-opening are central to the structure of many beta-adrenergic blocking agents used to treat cardiovascular diseases.

Conclusion

This compound is a cornerstone chiral building block for modern pharmaceutical development. Its well-defined stereochemistry, coupled with the versatile reactivity of the epoxide moiety and the reliable protection afforded by the trityl group, provides chemists with a powerful tool for the stereoselective synthesis of complex and life-saving drugs. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

References

An In-depth Technical Guide to (R)-Glycidyl Trityl Ether (CAS: 65291-30-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Glycidyl Trityl Ether, a versatile chiral building block crucial in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its key applications.

Core Properties and Safety Data

This compound, systematically named (2R)-2-[(triphenylmethoxy)methyl]oxirane, is a white to off-white crystalline solid.[1] Its chiral nature and the presence of a reactive epoxide ring make it a valuable intermediate in asymmetric synthesis.[1][2]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 65291-30-7 | [1] |

| Molecular Formula | C₂₂H₂₀O₂ | [1] |

| Molecular Weight | 316.4 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 99-102 °C | [4] |

| Optical Rotation | [α]²⁰/D = +10° to +12° (c=1 in CHCl₃) | [1] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3] | [3] |

Safety and Handling Information

This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5]

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [5] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | [5] |

| Storage | Store at room temperature or in a dry environment at 2-8°C.[1] | [1] |

Synthesis and Applications

This compound serves as a key precursor in the synthesis of complex molecules, including glycerophospholipids, and compounds with potential antiviral and antimalarial activities.[3] Its utility stems from the stereospecific ring-opening of the epoxide by various nucleophiles.[2]

Asymmetric Synthesis of Glycerophospholipids

A primary application of this compound is in the asymmetric synthesis of glycerophospholipids. The chirality of the starting material allows for the preparation of enantiomerically pure phospholipids, which are essential components of biological membranes. The general workflow involves the nucleophilic opening of the epoxide ring, followed by further functionalization.

Caption: Workflow for Glycerophospholipid Synthesis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the asymmetric epoxidation of allyl alcohol, followed by in-situ tritylation of the resulting glycidol.[2][6]

Materials:

-

Allyl alcohol

-

D-(-)-Diisopropyl tartrate (DIPT)

-

Titanium(IV) isopropoxide

-

Cumene hydroperoxide

-

Trityl chloride

-

Triethylamine

-

Trimethylphosphite

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

The asymmetric epoxidation of allyl alcohol is carried out using a Sharpless catalyst system (titanium(IV) isopropoxide and D-(-)-DIPT) and cumene hydroperoxide in DCM at low temperatures.[6]

-

After the epoxidation is complete, the reaction is quenched with trimethylphosphite.[6]

-

Triethylamine and trityl chloride are then added to the reaction mixture for the in-situ tritylation of the glycidol.[6]

-

The reaction mixture is worked up with aqueous washes, and the organic layer is dried and concentrated.[6]

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[6]

Nucleophilic Ring-Opening with Thiols: Synthesis of Thioether Analogs

The epoxide ring of this compound readily undergoes ring-opening with various nucleophiles. The following protocol details the synthesis of a thioether analog, a key intermediate for thio-phosphatidylcholines.[2][6]

Materials:

-

This compound

-

Dodecyl mercaptan

-

n-Butyllithium

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Chloroform

Procedure:

-

Dissolve dodecyl mercaptan in anhydrous THF and cool in an ice bath.[6]

-

Add a catalytic amount of n-butyllithium to deprotonate the thiol.[6]

-

Add a solution of this compound in THF to the reaction mixture.[6]

-

Stir the reaction at room temperature and monitor for completion by thin-layer chromatography (TLC).[6]

-

Quench the reaction with methanol and concentrate the mixture.[6]

-

Extract the product with chloroform and wash with aqueous methanol.[6]

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 1-S-dodecyl-3-O-trityl-1-thio-sn-glycerol.[6]

Caption: Epoxide Ring-Opening with a Thiol Nucleophile.

Role in Antiviral and Antimalarial Drug Development

This compound is a valuable precursor for the synthesis of compounds with potential antiviral and antimalarial activities.[3] The chiral backbone provided by this starting material is incorporated into more complex molecules that are designed to interact with biological targets. For instance, it has been used in the synthesis of analogs of nucleosides that can act as chain terminators in viral replication.[3] While specific, detailed protocols for the synthesis of marketed drugs are proprietary, the general synthetic strategies involve the initial ring-opening of the epoxide followed by the attachment of a nucleobase or other pharmacophoric groups.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of a wide range of complex organic molecules. Its well-defined stereochemistry and the reactivity of its epoxide ring provide a reliable platform for constructing key intermediates in the development of novel therapeutics and advanced materials. The experimental protocols provided herein offer a foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. (R)-(+)-Trityl glycidyl ether | 65291-30-7 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. stewarthendrickson.com [stewarthendrickson.com]

An In-depth Technical Guide to the Physical Properties of (R)-Glycidyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

(R)-Glycidyl trityl ether, a chiral epoxide, serves as a critical building block in modern organic synthesis. Its unique structural combination of a bulky trityl protecting group and a reactive epoxide ring makes it a valuable intermediate for introducing chirality in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive overview of its core physical properties, outlines standard experimental protocols for their determination, and illustrates its fundamental role in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[1][2][3][4][5] The presence of the triphenylmethyl (trityl) group imparts significant steric bulk and lipophilicity, while the glycidyl moiety provides a site for stereospecific ring-opening reactions.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. These values are essential for designing synthetic procedures, purification processes, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₀O₂ | [1][2][4] |

| Molecular Weight | 316.39 g/mol | [1][2][3] |

| Melting Point | 99 - 103 °C | [1][2][5][6][7] |

| Boiling Point | 438.8 °C (at 760 mmHg) | [1][6] |

| Density | 1.146 g/cm³ (Predicted) | [1][2][3] |

| Refractive Index | 1.602 | [1][3][8] |

| Flash Point | 164.8 °C | [1][3][6] |

| Vapor Pressure | 1.73 x 10⁻⁷ mmHg (at 25 °C) | [1][3][8] |

| Optical Rotation | [α]²⁰/D = +10.5° (c=1 in CHCl₃) | [2][3][4] |

Solubility Profile

Qualitative and quantitative solubility data are crucial for reaction setup, workup, and purification techniques like recrystallization and chromatography.

| Solvent | Solubility | Source(s) |

| Hot Methanol | Almost transparent | [1][2][3][8] |

| Dimethylformamide (DMF) | 10 mg/mL | [9] |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [9] |

| Chloroform | Soluble (used for optical rotation) | [2][3][4] |

Experimental Protocols for Property Determination

While the specific experimental reports for the above data are not publicly detailed, the following section outlines the standard laboratory protocols used to determine these key physical properties for solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[10] The capillary method is the most common technique.[11][12]

-

Sample Preparation : A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube (sealed at one end) to a height of 2-3 mm.[13][14]

-

Apparatus Setup : The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or attached to a thermometer and immersed in an oil bath within a Thiele tube.[7][15] The Thiele tube design uses convection to ensure uniform heating.[8][9]

-

Heating and Observation : The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.[16]

-

Data Recording : Two temperatures are recorded to define the melting range: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a transparent liquid.[6][16] A narrow melting range is indicative of high purity.

Modern automated systems, including those using Differential Scanning Calorimetry (DSC), can also be used for highly accurate melting point determination by measuring the heat flow required to melt the sample compared to a reference.[17][18][19]

Boiling Point Determination (Siwoloboff's Method)

Due to its high boiling point and solid state at room temperature, determining the boiling point of this compound requires specialized micro-scale techniques. The Siwoloboff method is suitable for small sample quantities.[1][8]

-

Sample Preparation : A small amount of the sample is placed in a fusion tube (a small test tube).

-

Capillary Insertion : A standard melting point capillary tube is sealed at one end. The sealed capillary is then placed, open-end down, into the fusion tube containing the sample.[1][4]

-

Apparatus Setup : The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.[8]

-

Heating and Observation : The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.[4]

-

Data Recording : The heat source is removed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[1][8]

Density Determination (Gas Pycnometry)

For solid powders, gas pycnometry provides a highly accurate measurement of skeletal density, excluding pore volumes accessible to the gas.[2][20] Helium is typically used as the displacement gas due to its small atomic size and inert nature.[2][21][22]

-

Sample Preparation : A precisely weighed sample of this compound is placed into the sample chamber of the pycnometer.

-

Measurement Cycle : The instrument operates based on Boyle's Law. The sample chamber is pressurized with helium to a target pressure. A valve is then opened, allowing the gas to expand into a second, calibrated reference chamber of known volume.

-

Pressure Reading : The pressure drop resulting from this expansion is accurately measured.

-

Calculation : Using the known volumes of the sample and reference chambers and the measured pressures, the instrument automatically calculates the volume of the solid sample (i.e., the volume of displaced gas). The density is then calculated by dividing the sample's mass by its measured volume.[20][21]

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a solid is typically measured by melting the sample and applying the resulting liquid to the prism of an Abbe refractometer. This instrument works on the principle of measuring the critical angle of refraction.[23][24]

-

Sample Preparation : A small amount of this compound is melted on a hot plate.

-

Instrument Setup : The prisms of the Abbe refractometer are cleaned and brought to a constant temperature (e.g., 20.0 °C) using a circulating water bath, as refractive index is temperature-dependent.[24][25]

-

Sample Application : A few drops of the molten sample are applied to the surface of the lower prism. The two prisms are then closed to create a thin film of the liquid.

-

Measurement : The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields aligns with the crosshairs. Dispersion may be corrected using a compensation knob.[23]

-

Data Recording : The refractive index is read directly from the instrument's calibrated scale.[23]

Synthetic Utility Workflow

This compound is not typically involved in biological signaling pathways itself; rather, it is a precursor used to synthesize molecules that are.[9] Its primary chemical utility stems from the regioselective and stereospecific ring-opening of the epoxide by various nucleophiles. This reaction allows for the installation of a chiral 1,2-propanediol unit, a common motif in many biologically active molecules.

The following diagram illustrates the logical workflow of its application in synthesis.

Caption: Synthetic workflow of this compound.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. measurlabs.com [measurlabs.com]

- 3. Ebulliometer - Wikipedia [en.wikipedia.org]

- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 5. modern-physics.org [modern-physics.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. labcomercial.com [labcomercial.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. timstar.co.uk [timstar.co.uk]

- 16. jk-sci.com [jk-sci.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. uspbpep.com [uspbpep.com]

- 21. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 22. merlin-pc.com [merlin-pc.com]

- 23. refractometer.pl [refractometer.pl]

- 24. hinotek.com [hinotek.com]

- 25. photonics.com [photonics.com]

Navigating the Spectroscopic Landscape of (R)-Glycidyl Trityl Ether: A Technical Guide to NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

(R)-Glycidyl trityl ether is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other complex molecules. Its stereochemistry and reactive epoxide group make it a versatile intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This technical guide provides a comprehensive overview of the NMR analysis of this compound, including predicted spectroscopic data, detailed experimental protocols, and visual workflows to aid in research and development.

While a publicly available, fully assigned experimental NMR spectrum for this compound is not readily found in the literature, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is "Consistent with structure"[1]. Based on the known chemical shifts of analogous compounds, a predicted NMR data set can be formulated to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures, including glycidyl ethers and molecules containing trityl and epoxide moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Trityl-H (aromatic) | 7.20 - 7.50 | Multiplet | |

| H-1 (CH) | 3.15 - 3.25 | Multiplet | |

| H-2a (CH₂) | 3.35 - 3.45 | Doublet of doublets | |

| H-2b (CH₂) | 3.70 - 3.80 | Doublet of doublets | |

| H-3a (CH₂) | 2.75 - 2.85 | Doublet of doublets | |

| H-3b (CH₂) | 2.55 - 2.65 | Doublet of doublets |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Trityl-C (quaternary) | 86.0 - 87.0 |

| Trityl-C (aromatic, C-ipso) | 143.0 - 144.0 |

| Trityl-C (aromatic, CH) | 127.0 - 130.0 |

| C-1 (CH) | 50.0 - 51.0 |

| C-2 (CH₂) | 70.0 - 71.0 |

| C-3 (CH₂) | 44.0 - 45.0 |

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for sample preparation and data acquisition for the NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width is needed for carbon nuclei (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shifts of the peaks.

-

Visualizing the NMR Analysis Workflow and Molecular Structure

To further clarify the process and the molecular structure for NMR interpretation, the following diagrams are provided.

References

An In-depth Technical Guide to the Chirality of (R)-Glycidyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

(R)-Glycidyl trityl ether is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its stereochemical purity is paramount, as the biological activity of many drugs is intrinsically linked to their three-dimensional structure. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on the critical role of its chirality in the synthesis of bioactive molecules.

Core Chemical and Physical Properties

This compound, also known as (R)-2-(triphenylmethoxymethyl)oxirane, is a white to off-white crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₀O₂ | [2] |

| Molecular Weight | 316.4 g/mol | [2] |

| CAS Number | 65291-30-7 | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 99-102 °C | [1][3] |

| Boiling Point | 438.8 °C at 760 mmHg | [1] |

| Optical Rotation | [α]²⁰D = +10° to +12° (c=1 in CHCl₃) | [2] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMF (10 mg/ml) and DMSO (1 mg/ml) | [4] |

The Significance of Chirality in Drug Development

Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the synthesis of enantiomerically pure drugs is a critical aspect of modern drug development.

This compound serves as a key chiral synthon, providing a stereochemically defined three-carbon unit for the construction of complex molecules. Its (R)-configuration is transferred to the final product, ensuring the desired stereochemistry and, consequently, the intended biological activity.

Experimental Protocols

Enantioselective Synthesis of this compound

A well-established method for the enantioselective synthesis of this compound is the Sharpless asymmetric epoxidation of allyl alcohol, followed by in situ tritylation of the resulting (R)-glycidol.

Workflow for the Synthesis of this compound

Detailed Protocol:

-

Asymmetric Epoxidation: In a round-bottom flask, a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane is cooled to -20°C. tert-Butyl hydroperoxide is added, followed by the slow addition of allyl alcohol. The reaction mixture is stirred at -20°C for several hours until the epoxidation is complete.

-

In situ Tritylation: The reaction is cooled to 0°C, and a solution of trityl chloride in dichloromethane and pyridine is added. The mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Chiral HPLC Analysis for Enantiomeric Purity

The enantiomeric excess (e.e.) of this compound is crucial and can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral HPLC Analysis

Detailed Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A solution of this compound in the mobile phase is injected into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Application in the Synthesis of Beta-Blockers

This compound is a key intermediate in the enantioselective synthesis of (S)-β-blockers, such as (S)-atenolol and (S)-propranolol. The (R)-configuration of the glycidyl ether dictates the (S)-configuration of the resulting β-blocker, which is the more active enantiomer.

The synthesis involves the nucleophilic ring-opening of the epoxide in this compound by a substituted phenoxide, followed by deprotection of the trityl group and reaction with an amine (e.g., isopropylamine).

Beta-Adrenergic Signaling Pathway and the Action of (S)-Propranolol

Beta-blockers exert their therapeutic effects by antagonizing β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine. The following diagram illustrates the β₁-adrenergic signaling pathway and the inhibitory action of (S)-propranolol.

Conclusion

This compound is a cornerstone chiral building block in asymmetric synthesis, enabling the stereocontrolled preparation of a wide range of biologically active molecules. A thorough understanding of its chemical properties, enantioselective synthesis, and methods for verifying its chiral purity is essential for its effective application in drug discovery and development. The use of this compound in the synthesis of (S)-β-blockers exemplifies the critical importance of chirality in modern medicine, where precise control over the three-dimensional structure of a drug molecule is directly linked to its therapeutic efficacy and safety.

References

- 1. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors [mdpi.com]

- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection | PLOS Computational Biology [journals.plos.org]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Synthetic Pathways for Preparing (R)-Glycidyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

(R)-Glycidyl trityl ether is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its utility stems from the presence of a reactive epoxide ring and a bulky trityl protecting group on a stereodefined three-carbon unit. This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. This compound serves as a key intermediate, allowing for the introduction of a chiral glyceryl moiety into a target molecule. The trityl group provides steric protection for the primary alcohol, enabling selective reactions at the epoxide. This guide will focus on two principal and reliable synthetic pathways for the preparation of this important compound.

Synthetic Pathways

There are two primary and well-established synthetic pathways for the preparation of this compound:

-

Direct Tritylation of (R)-Glycidol: This is the most straightforward approach, involving the direct protection of the primary hydroxyl group of commercially available (R)-glycidol with a trityl group.

The following sections will provide detailed experimental protocols and data for each of these pathways.

Pathway 1: Direct Tritylation of (R)-Glycidol

This pathway involves a single chemical transformation: the etherification of (R)-glycidol with trityl chloride in the presence of a base.

Diagram 1: Synthetic pathway for the direct tritylation of (R)-Glycidol.

Experimental Protocol: Tritylation of (R)-Glycidol

-

Materials:

-

(R)-Glycidol

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

-

Procedure:

-

To a solution of (R)-glycidol (1.0 equivalent) in anhydrous DCM or THF, add triethylamine (1.2-1.5 equivalents) or pyridine (as solvent and base).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trityl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

-

Quantitative Data for Pathway 1

| Parameter | Value/Condition |

| Starting Material | (R)-Glycidol |

| Reagents | Trityl chloride, Triethylamine/Pyridine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 80 - 95% |

| Enantiomeric Excess (e.e.) | >98% (dependent on starting material purity) |

Pathway 2: Two-Step Synthesis from (R)-(-)-3-Chloro-1,2-propanediol

This pathway is an excellent alternative when starting from the more readily available (R)-(-)-3-chloro-1,2-propanediol. It involves an initial intramolecular cyclization to form (R)-glycidol, followed by the tritylation step as described in Pathway 1.

Diagram 2: Two-step synthetic pathway starting from (R)-(-)-3-Chloro-1,2-propanediol.

Experimental Protocol: Synthesis of (R)-Glycidol from (R)-(-)-3-Chloro-1,2-propanediol[1]

-

Materials:

-

(R)-3-chloro-1,2-propanediol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dichloromethane (DCM)

-

Diatomaceous earth (for filtration if using K₂CO₃)

-

-

Procedure (using NaOH in Ethanol): [1]

-

Dissolve (R)-3-chloro-1,2-propanediol (1.0 equivalent) in ethanol.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium hydroxide (1.0 equivalent) in water or ethanol, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Carefully concentrate the filtrate under reduced pressure at a low temperature (e.g., <40 °C) to obtain crude (R)-glycidol, which can be used directly in the next step or purified by distillation.

-

-

Procedure (using K₂CO₃ in DCM): [1]

-

Dissolve (R)-3-chloro-1,2-propanediol (1.0 equivalent) in dichloromethane.

-

Add potassium carbonate (3.5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 18 hours.

-

Filter the reaction mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield (R)-glycidol.

-

Quantitative Data for Pathway 2, Step 1

| Parameter | Method with NaOH | Method with K₂CO₃ |

| Starting Material | (R)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol |

| Base | Sodium hydroxide | Potassium carbonate |

| Solvent | Ethanol | Dichloromethane |

| Reaction Temperature | 0 - 5 °C | Room Temperature |

| Reaction Time | 2 hours | 18 hours |

| Typical Yield | High | 88%[1] |

| Enantiomeric Excess (e.e.) | Maintained from starting material | 96% (from 96% e.e. starting material)[1] |

The (R)-glycidol obtained from this step can then be tritylated using the protocol described in Pathway 1.

Characterization of this compound

Proper characterization of the final product is crucial to ensure its purity and identity.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₂₂H₂₀O₂ |

| Molecular Weight | 316.40 g/mol |

| Melting Point | 99-102 °C |

| Optical Rotation | [α]²⁰/D +10 to +12° (c=1 in CHCl₃) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 300-500 MHz) δ (ppm): 7.48-7.20 (m, 15H, Ar-H), 3.35 (dd, J = 11.0, 3.0 Hz, 1H), 3.20 (dd, J = 11.0, 5.5 Hz, 1H), 3.15-3.10 (m, 1H), 2.80 (dd, J = 5.0, 4.0 Hz, 1H), 2.60 (dd, J = 5.0, 2.5 Hz, 1H).

-

¹³C NMR (CDCl₃, 75-125 MHz) δ (ppm): 144.0, 128.7, 127.8, 127.0, 86.8, 70.8, 51.0, 44.8.

-

IR (KBr, cm⁻¹): 3050, 2920, 1490, 1450, 1100, 750, 700.

-

Mass Spectrometry (ESI-MS): m/z 317.1 [M+H]⁺.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Diagram 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthetic pathways outlined in this technical guide provide reliable and efficient methods for the preparation of this compound. The choice between the direct tritylation of (R)-glycidol and the two-step synthesis from (R)-(-)-3-chloro-1,2-propanediol will depend on the availability and cost of the starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the synthesis of this important chiral building block. Careful execution of the described procedures and thorough characterization of the final product are essential for obtaining high-purity this compound for use in subsequent synthetic applications.

References

The Strategic Application of the Trityl Protecting Group in Glycidyl Ether Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trityl (triphenylmethyl, Tr) group is a cornerstone in the synthetic chemist's toolkit, prized for its steric bulk and acid lability. In the context of glycidyl ethers, the trityl group offers a robust method for the selective protection of the primary hydroxyl group, enabling a wide range of subsequent chemical transformations of the reactive epoxide ring. This technical guide provides an in-depth exploration of the role of the trityl protecting group in glycidyl ether chemistry, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support research and development in the pharmaceutical and chemical industries.

Core Principles of Trityl Protection

The trityl group's efficacy stems from its large size, which preferentially shields the less sterically hindered primary hydroxyl group of a diol, such as the precursor to a glycidyl ether.[1] This selective protection is crucial in multi-step syntheses, preventing unwanted side reactions. The trityl ether linkage is stable under a variety of conditions, including basic, oxidative, and reductive environments, but is readily cleaved under mild acidic conditions.[1][2] This orthogonality allows for selective deprotection without disturbing other protecting groups, a key advantage in the synthesis of complex molecules.[2]

Quantitative Data on Trityl Protection and Deprotection

The efficiency of the tritylation and detritylation reactions is critical for the overall yield of a synthetic pathway. The following tables summarize quantitative data for these reactions on various alcohol substrates, providing a comparative overview of reaction conditions and outcomes.

| Substrate | Protecting Group Reagent & Conditions | Product | Yield of 1°-Monoprotected Product |

| Diol | Trityl chloride, Pyridine, DMAP (cat.), CH₂Cl₂ | 1-O-Trityl ether | ~40-85% |

| Methyl α-D-glucopyranoside | Trityl chloride (1.1-1.2 eq), Anhydrous pyridine, rt, 12-24h | Methyl 6-O-trityl-α-D-glucopyranoside | High |

| Benzyl alcohol | Triphenylmethanol, MCM-41-SO₃H, Solvent-free, Ball-milling, rt | Benzyl trityl ether | High |

| 4-Methylbenzyl alcohol | Triphenylmethanol, MCM-41-SO₃H, Solvent-free, Ball-milling, rt | 4-Methylbenzyl trityl ether | High |

| 4-Chlorobenzyl alcohol | Triphenylmethanol, MCM-41-SO₃H, Solvent-free, Ball-milling, rt | 4-Chlorobenzyl trityl ether | High |

| Substrate | Deprotection Reagent & Conditions | Product | Yield |

| Trityl-protected alcohol | Formic acid (10% v/v), CH₂Cl₂, rt | Alcohol | High |

| Methyl 6-O-trityl-α-D-glucopyranoside | 80% aqueous acetic acid, 60-80°C, 2-4h | Methyl α-D-glucopyranoside | High |

| Benzyl trityl ether | MCM-41-SO₃H, Wet CH₃CN, rt | Benzyl alcohol | Quantitative |

| 4-Methylbenzyl trityl ether | MCM-41-SO₃H, Wet CH₃CN, rt | 4-Methylbenzyl alcohol | Quantitative |

| 4-Chlorobenzyl trityl ether | MCM-41-SO₃H, Wet CH₃CN, rt | 4-Chlorobenzyl alcohol | Quantitative |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies. The following protocols provide step-by-step guidance for the tritylation of a generic primary alcohol, analogous to the precursor of a glycidyl ether, and the subsequent deprotection of the trityl ether.

Protocol 1: Selective Protection of a Primary Alcohol as a Trityl Ether

Objective: To selectively protect a primary hydroxyl group in the presence of other functional groups using trityl chloride.

Materials:

-

Alcohol (1.0 equiv)

-

Anhydrous Pyridine

-

Trityl chloride (TrCl) (1.1 - 1.5 equiv)

-

4-Dimethylaminopyridine (DMAP, catalytic)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (1.1 - 1.5 eq) and a catalytic amount of DMAP to the solution.[2]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired trityl ether.

Protocol 2: Deprotection of a Trityl Ether

Objective: To remove the trityl protecting group under mild acidic conditions.

Materials:

-

Trityl-protected alcohol

-

Formic acid (88% or higher)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

Dissolve the trityl ether in dichloromethane.

-

Add a solution of formic acid in dichloromethane (e.g., 10% v/v).[3]

-

Stir the reaction at room temperature and monitor by TLC; deprotection is typically rapid.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Application in Drug Development: Synthesis of β-Blockers

Trityl-protected glycidyl ethers are valuable intermediates in the synthesis of pharmaceuticals, such as β-blockers. The following workflow illustrates the synthesis of propranolol, a widely used β-blocker, where a glycidyl ether intermediate is key.[4]

Caption: Synthesis of Propranolol via a Glycidyl Ether Intermediate.

In a more complex synthesis requiring selective protection, a trityl group could be employed on a precursor to the glycidyl ether. The following diagram illustrates a generalized workflow for such a process.

Caption: Generalized Workflow for Utilizing Trityl-Protected Glycidyl Ether.

Conclusion

The trityl protecting group plays a pivotal role in the strategic synthesis of complex molecules derived from glycidyl ethers. Its steric bulk allows for the selective protection of primary hydroxyls, while its acid lability provides a convenient and orthogonal deprotection strategy. The reliable and high-yielding nature of trityl protection and deprotection reactions makes it an invaluable tool for researchers and drug development professionals. The experimental protocols and workflows provided in this guide offer a practical framework for the application of trityl-protected glycidyl ethers in the advancement of chemical synthesis and pharmaceutical innovation.

References

(R)-Glycidyl Trityl Ether: A Comprehensive Technical Guide to its Applications in Research and Development

(R)-Glycidyl trityl ether (R-GTE) is a versatile chiral building block widely employed in the synthesis of complex molecules for the pharmaceutical, and polymer chemistry sectors. Its unique structure, featuring a reactive epoxide ring, a stereodefined center, and a bulky trityl protecting group, makes it an invaluable tool for introducing chirality and enabling specific chemical transformations. This technical guide provides an in-depth review of the core applications of (R)-GTE, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical and biological processes.

Core Properties and Specifications

This compound is a white to off-white powder with the following key properties:

| Property | Value | Reference |

| Synonyms | (R)-Glycidyl triphenylmethyl ether, (R)-2-(Triphenylmethoxymethyl)oxirane | [1] |

| CAS Number | 65291-30-7 | [1] |

| Molecular Formula | C₂₂H₂₀O₂ | [1] |

| Molecular Weight | 316.4 g/mol | [1] |

| Purity | ≥ 99% (Chiral HPLC, HPLC) | [1] |

| Optical Rotation | [α]²⁰D = +10 to +12° (c=1 in CHCl₃) | [1] |

| Appearance | White to off-white powder | [1] |

| Storage | Room Temperature | [1] |

Applications in Pharmaceutical Synthesis

The chirality and reactive epoxide moiety of (R)-GTE make it a crucial intermediate in the asymmetric synthesis of various bioactive molecules, including antiviral agents, and beta-blockers.

Synthesis of Antiviral Nucleoside Analogs

(R)-GTE is a key precursor for the synthesis of chiral side chains of nucleoside analogs with potential antiviral activity. A notable example is its use in the preparation of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purine bases. These compounds have been evaluated for their anti-HIV and anti-Moloney murine sarcoma virus (MSV) activity. While the direct synthesis starting from (R)-GTE is a common strategy, detailed quantitative data for a specific antiviral agent's multi-step synthesis is often proprietary. However, the general synthetic approach involves the nucleophilic opening of the epoxide ring of a derivative of (R)-glycidol by a purine base.

Synthesis of Chiral Beta-Blockers

Chiral beta-adrenergic blocking agents, or beta-blockers, are a critical class of drugs for managing cardiovascular diseases. The therapeutic efficacy of many beta-blockers resides primarily in the (S)-enantiomer. For instance, (S)-propranolol is significantly more potent than its (R)-enantiomer. A common strategy for the synthesis of (S)-beta-blockers involves the use of chiral epoxides.

A representative synthesis of (S)-propranolol can be achieved through the kinetic resolution of a racemic glycidyl ether intermediate. While not a direct use of (R)-GTE as a starting material, this method highlights the importance of chiral epoxides in this application.

Table 1: Synthesis of (S)-Propranolol via Kinetic Resolution

| Step | Reactants | Reagents/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | α-Naphthol, (±)-Epichlorohydrin | K₂CO₃, 2-butanone, 75°C, 3h | (±)-α-Naphthyl glycidyl ether | 96% | - | [2] |

| 2 | (±)-α-Naphthyl glycidyl ether | Isopropylamine, reflux, 1h | (±)-Propranolol | 92% | - | [2] |

| 3 | (±)-α-Naphthyl glycidyl ether | Zn(NO₃)₂/(+)-tartaric acid, Isopropylamine | (S)-Propranolol | 55% (crude) | 89% | [3][4][5][6] |

Applications in Polymer Chemistry

This compound serves as a valuable monomer in polymer chemistry, particularly in the synthesis of functional and well-defined polymers through anionic ring-opening polymerization (AROP). The bulky trityl group influences the polymer's properties, and its eventual removal can yield polymers with reactive hydroxyl groups.

A study on the mechanochemical anionic ring-opening polymerization of trityl glycidyl ether (TGE) and its chiral counterpart, (S)-trityl glycidyl ether ((S)-TGE), provides quantitative insights into the polymerization behavior.

Table 2: Anionic Ring-Opening Polymerization of Trityl Glycidyl Ethers

| Monomer | Initiator | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) | Reference |

| Trityl Glycidyl Ether (TGE) | Not specified | 11,200 | 1.15 | [7] |

| (S)-Trityl Glycidyl Ether ((S)-TGE) | Not specified | 10,500 | 1.13 | [7] |

The resulting poly(trityl glycidyl ether)s can be further modified to create functional materials.

Experimental Protocols

Synthesis of this compound

A detailed protocol for a similar compound, trityl-glycidol, demonstrates the general approach for synthesizing (R)-GTE. The synthesis involves the in-situ derivatization of glycidol, which is prepared by the catalytic asymmetric epoxidation of allyl alcohol.

Materials:

-

Allyl alcohol

-

Titanium(IV) isopropoxide

-

D-(-)-Diisopropyl tartrate

-

tert-Butyl hydroperoxide

-

Trityl chloride

-

Triethylamine

-

Dichloromethane

-

Hexane

-

Silica gel

Procedure:

-

Asymmetric Epoxidation: Allyl alcohol is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, D-(-)-diisopropyl tartrate, and tert-butyl hydroperoxide in dichloromethane to produce (R)-glycidol.

-

Tritylation: The crude (R)-glycidol is then reacted in-situ with trityl chloride and triethylamine in dichloromethane.

-

Work-up and Purification: The reaction mixture is washed sequentially with aqueous tartaric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ether gradient.

Expected Yield: Approximately 50% overall yield. Expected Enantiomeric Excess: >98% ee.

General Protocol for Nucleophilic Ring-Opening of this compound

The epoxide ring of (R)-GTE is susceptible to nucleophilic attack, which proceeds with high regioselectivity at the less hindered carbon atom and with inversion of stereochemistry.

General Procedure:

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

-

Add the nucleophile (e.g., an amine, thiol, or alcohol) to the solution. The reaction may require a catalyst (e.g., a Lewis acid or a base) and heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an appropriate aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Applications of this compound

Caption: Overview of this compound applications.

Note on Signaling Pathways: As of the current literature review, there is no direct evidence of this compound or its immediate derivatives being directly involved in specific cellular signaling pathways. Its primary role is as a synthetic intermediate to build larger, biologically active molecules. The biological activity of the final products, such as antiviral agents, would then be responsible for any interaction with cellular signaling. Further research is needed to explore the direct biological effects, if any, of (R)-GTE itself.

References

- 1. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. A FACILE SYNTHESIS OF (S) – (-) – PROPRANOLOL [jsciences.ut.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Fundamental Chemistry and Reactivity of Glycidyl Trityl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl trityl ethers are valuable chiral building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Their unique trifunctional nature, comprising a reactive epoxide ring, a bulky and acid-labile trityl protecting group, and a chiral center, allows for a wide range of stereoselective transformations. This technical guide provides a comprehensive overview of the fundamental chemistry and reactivity of glycidyl trityl ethers, including their synthesis, key reactions, and applications, with a focus on providing practical data and experimental protocols for laboratory use.

Physicochemical Properties

Glycidyl trityl ethers are typically white to off-white crystalline solids. The presence of the bulky trityl group renders them highly soluble in many organic solvents. Key physicochemical properties for (S)-(-)-Glycidyl trityl ether are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 129940-50-7 | |

| Molecular Formula | C₂₂H₂₀O₂ | |

| Molecular Weight | 316.39 g/mol | |

| Melting Point | 99-102 °C | |

| Optical Activity ([α]20/D) | -10.5° (c = 1 in chloroform) | |

| Appearance | Solid |

Synthesis of Glycidyl Trityl Ether

The synthesis of glycidyl trityl ether typically involves the protection of the primary hydroxyl group of glycidol with a trityl group.[1] The chirality of the starting glycidol determines the stereochemistry of the final product.

General Synthesis Workflow

Caption: General workflow for the synthesis of (S)-Glycidyl Trityl Ether.

Detailed Experimental Protocol: Synthesis of (S)-Glycidyl Trityl Ether

While a specific detailed protocol for (S)-glycidyl trityl ether by Güçlü et al. was referenced, the full experimental details were not available in the search results.[2] However, a general procedure can be outlined based on standard tritylation reactions.

Materials:

-

(S)-Glycidol

-

Trityl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (S)-glycidol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-glycidyl trityl ether as a white solid.

Reactivity of Glycidyl Trityl Ethers

The reactivity of glycidyl trityl ethers is dominated by two key features: the electrophilic epoxide ring and the acid-labile trityl ether linkage.

Epoxide Ring-Opening Reactions

The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to its opening. This reaction can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.[3][4]

-

Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered primary carbon of the epoxide.[3] This leads to the formation of a secondary alcohol.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted secondary carbon, which can better stabilize the partial positive charge in the transition state.[3] This results in the formation of a primary alcohol.

Caption: Regioselectivity of epoxide ring-opening under basic and acidic conditions.

Experimental Protocol: Ring-Opening with Isopropylamine (Model for β-Blocker Synthesis)

This protocol is adapted from the synthesis of propranolol, a common beta-blocker, which involves the ring-opening of a glycidyl ether with isopropylamine.[5][6]

Materials:

-

(S)-Glycidyl trityl ether

-

Isopropylamine

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve (S)-glycidyl trityl ether (1.0 eq) in an excess of isopropylamine or in a suitable solvent like ethanol containing an excess of isopropylamine.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours depending on the scale and specific conditions.[5][6]

-

After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.

-

The crude product, a 1-(alkylamino)-3-(trityloxy)propan-2-ol derivative, can be purified by column chromatography or recrystallization.

Quantitative Data on Reactivity

Deprotection of the Trityl Group

The trityl group is a key feature of glycidyl trityl ethers, serving as a bulky, acid-labile protecting group for the primary hydroxyl.[1] This allows for selective reactions at the epoxide moiety while the hydroxyl group is masked.

Mechanism of Acid-Catalyzed Deprotection:

The deprotection is typically achieved by treatment with a protic or Lewis acid.[8] The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable trityl cation, which is resonance-stabilized.

References

- 1. researchgate.net [researchgate.net]

- 2. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. jocpr.com [jocpr.com]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. (Open Access) A facile synthesis of (s) – (-) – propranolol (2003) | Hossein Eshghi | 7 Citations [scispace.com]

Methodological & Application

Synthesis of Chiral Amines Using (R)-Glycidyl Trityl Ether: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral β-amino alcohols utilizing (R)-Glycidyl Trityl Ether as a key chiral building block. The protocols outlined below describe the regioselective ring-opening of the epoxide with various amines, followed by the deprotection of the trityl group to yield the desired chiral amino alcohols, which are valuable intermediates in the development of pharmaceuticals such as beta-blockers.[1][2]

Introduction

This compound is a versatile chiral starting material for the enantioselective synthesis of a variety of compounds.[3] Its epoxide ring is susceptible to nucleophilic attack by amines, leading to the formation of chiral β-amino alcohols with a high degree of stereochemical control. The bulky trityl group serves as a protecting group for the primary alcohol, which can be selectively removed under acidic conditions after the desired amino functionality has been introduced.[4][5] This methodology provides a reliable route to enantiomerically enriched β-amino alcohols, which are crucial components of many biologically active molecules.

Key Reaction: Regioselective Ring-Opening of this compound

The central reaction in this synthetic approach is the nucleophilic ring-opening of the epoxide in this compound by an amine. This reaction proceeds with high regioselectivity, with the amine preferentially attacking the sterically less hindered terminal carbon of the epoxide.[6][7] The reaction is typically carried out in a suitable solvent, and the reaction conditions can be optimized for different classes of amines.

General Reaction Scheme:

Caption: General workflow for the synthesis of trityl-protected chiral amino alcohols.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol

This protocol details the reaction of this compound with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add benzylamine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (R)-1-(benzylamino)-3-(trityloxy)propan-2-ol.

Quantitative Data Summary (Representative):

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Ethanol | Reflux | 12 | 85-95 |

| Aniline | Neat | 80 | 2 | 80-90[8] |

| Isopropylamine | Methanol | 50 | 24 | 75-85 |

Protocol 2: Deprotection of the Trityl Group

This protocol describes the removal of the trityl protecting group to yield the final chiral β-amino alcohol.

Materials:

-

Trityl-protected chiral amino alcohol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the trityl-protected chiral amino alcohol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise to the stirred solution.[9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method (e.g., recrystallization or column chromatography) to yield the pure chiral β-amino alcohol.

Deprotection Workflow:

Caption: Step-wise workflow for the deprotection of the trityl group.

Applications in Drug Development

Chiral β-amino alcohols are key structural motifs in many pharmaceutical agents, most notably in β-adrenergic receptor blockers (beta-blockers) used to manage cardiovascular diseases.[1] The enantioselectivity of these drugs is often crucial for their therapeutic efficacy and safety profile. The synthetic route described herein, starting from this compound, provides a reliable method for accessing the desired enantiomer of these important pharmaceutical precursors.

Signaling Pathway Context (Example: Beta-Blocker Action):

Caption: Simplified signaling pathway of β-adrenergic receptor activation and its inhibition by a beta-blocker.

Conclusion

The use of this compound provides a robust and stereoselective method for the synthesis of chiral β-amino alcohols. The protocols detailed in this document offer a clear and reproducible guide for researchers in academia and industry. The resulting chiral amines are valuable building blocks for the discovery and development of new therapeutic agents.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. jmedchem.com [jmedchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

Applications of (R)-Glycidyl Trityl Ether in Asymmetric Synthesis: A Detailed Guide for Researchers

(R)-Glycidyl trityl ether is a versatile and valuable chiral building block in asymmetric synthesis, prized for its utility in the stereoselective construction of complex molecules. Its rigid structure and the presence of a reactive epoxide ring, coupled with a bulky trityl protecting group, allow for a high degree of stereochemical control in various chemical transformations. This application note provides detailed protocols and quantitative data for the use of this compound and its derivatives in the synthesis of pharmaceutically important compounds, particularly β-adrenergic blockers like (S)-Propranolol, and other chiral molecules.

Core Application: Asymmetric Synthesis of (S)-Propranolol

The synthesis of the (S)-enantiomer of Propranolol, a widely used β-adrenergic blocker, is a prime example of the application of chiral glycidyl ethers. The therapeutic activity of Propranolol resides almost exclusively in the (S)-isomer, making its enantioselective synthesis a critical industrial process. This compound serves as a key starting material for establishing the required stereocenter.

A common and efficient strategy involves the conversion of (R)-glycidol derivatives to the key intermediate, (R)-1-(1-naphthyloxy)-2,3-epoxypropane, which then undergoes nucleophilic ring-opening with isopropylamine to yield (S)-Propranolol. The trityl group in this compound acts as a protecting group for the primary alcohol of (R)-glycidol, which can be deprotected and subsequently converted to the desired epoxide. A more direct route utilizes an activated form of (R)-glycidol, such as (R)-glycidyl tosylate.